
3-(4-phenoxyphenoxy)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Phenoxyphenoxy)propanoic acid is a compound with the molecular weight of 242.27 . It is a solid substance stored in dry room temperature .
Synthesis Analysis
The synthesis of propanol from propanoic acid involves two steps: esterification of propanoic acid and methanol to produce methyl propanoate, and reduction of methyl propanoate using sodium and ethylene glycol as a solvent to yield propanol . The yield of methyl propanoate from the esterification process is 75%, and the yield of propanol from the reduction process is 77% .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H14O3 . The InChI code for this compound is 1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid substance .Aplicaciones Científicas De Investigación
Renewable Building Block for Material Science
3-(4-Hydroxyphenyl)propanoic acid, a variant of 3-(4-phenoxyphenoxy)propanoic acid, has been identified as a renewable resource for material science. Its utility in enhancing the reactivity of molecules towards benzoxazine ring formation has been noted. This process, involving solvent-free Fischer esterification, leads to the creation of bio-based benzoxazine end-capped molecules. These molecules have significant implications for developing materials with suitable thermal and thermo-mechanical properties for a wide range of applications, positioning renewable phloretic acid as a sustainable alternative to phenol (Trejo-Machin et al., 2017).
Anti-Inflammatory Activities
In research involving the leaves of Eucommia ulmoides Oliv., new phenolic compounds structurally similar to this compound exhibited anti-inflammatory activities. These compounds showed modest inhibitory effects on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Analytical Method Development for Herbicide Detection
In the field of analytical chemistry, methods have been developed for the determination of phenoxy herbicides in water samples. This includes substances like 4-chloro-2-methylphenoxy propanoic acid, closely related to this compound. The techniques employed, such as phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, have proven vital for the resolution and sensitive determination of such compounds (Nuhu et al., 2012).
Antioxidant Potential
A study on dihydroxy- and trihydroxyphenolic acids, related to this compound, revealed their potent antioxidant capacities. The structure–antioxidant activity relationship studies highlighted that the number of phenolic groups and the type of the alkyl spacer between the carboxylic acid and the aromatic ring significantly influence antioxidant activity (Siquet et al., 2006).
Cosmetic and Skincare Applications
In the cosmetic industry, derivatives of 3-(4-hydroxyphenyl)propanoic acid, similar to this compound, have been used in anti-aging skin care compositions. These compositions, containing phloretamide, exhibit excellent anti-aging effects in preventing skin wrinkles (Wawrzyniak et al., 2016).
Electrosynthesis Applications
3-(Methoxyphenyl)propenoic acids, which are structurally related to this compound, have been successfully used in electrosynthesis for double bond hydrogenation. The conditions used for this process are significant for producing the corresponding 3-(methoxyphenyl)propanoic acids, demonstrating a practical application in chemical synthesis (Korotaeva et al., 2011).
Biomedical Imaging
In biomedical imaging, derivatives of 3-(4-hydroxyphenyl)propanoic acid have been used to create novel fluorescent biolabels. This development is significant for attaching to biomolecules like rabbit IgG, indicating potential applications in biological and medical imaging (Briggs et al., 2002).
Food Contact Material Safety
The safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a compound related to this compound, has been evaluated for use in food contact materials. This assessment ensures consumer safety in applications involving polyolefins in contact with various foods (Flavourings, 2011).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
Phenolic compounds, which 3-(4-phenoxyphenoxy)propanoic acid is a derivative of, are known to interact with a variety of cellular targets, including enzymes and receptors .
Mode of Action
Phenolic compounds are known to interact with their targets in a variety of ways, including direct binding, modulation of enzymatic activity, and alteration of membrane properties .
Biochemical Pathways
Phenolic compounds are known to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
Phenolic compounds are generally known to be rapidly absorbed and metabolized, with wide tissue distribution .
Result of Action
Phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity of phenolic compounds .
Propiedades
IUPAC Name |
3-(4-phenoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)10-11-18-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYPRQSNVNTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

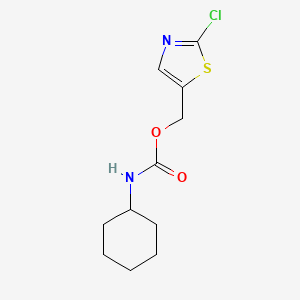
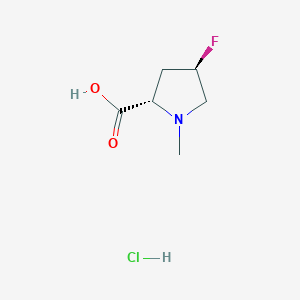
![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)
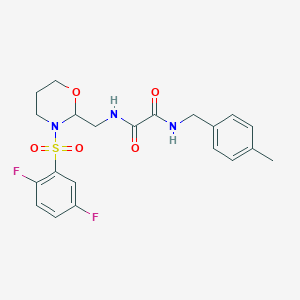
![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)
![3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2727441.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)
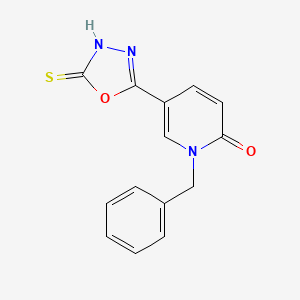

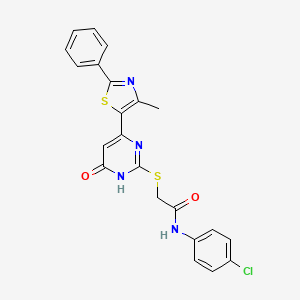
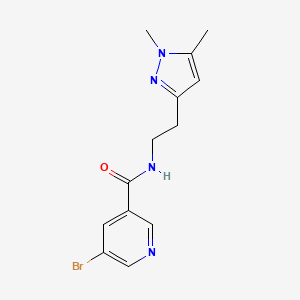
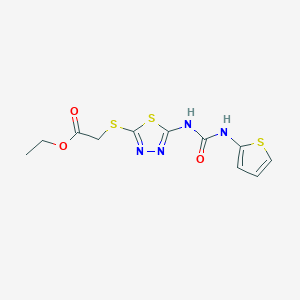

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)